molecular formula C21H21ClFN3O4S2 B2598884 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one CAS No. 886956-06-5

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one

Cat. No.: B2598884
CAS No.: 886956-06-5
M. Wt: 497.98
InChI Key: GBOLWONTHPEQDP-UHFFFAOYSA-N
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Description

This compound features a benzo[d]thiazole core substituted with a chlorine atom at position 7 and a methoxy group at position 2. The piperazine ring at position 2 of the benzo[d]thiazole is linked to a propan-1-one moiety, which is further substituted with a 4-fluorophenyl sulfonyl group.

Properties

IUPAC Name

1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN3O4S2/c1-30-17-7-6-16(22)20-19(17)24-21(31-20)26-11-9-25(10-12-26)18(27)8-13-32(28,29)15-4-2-14(23)3-5-15/h2-7H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOLWONTHPEQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one typically involves multiple steps:

    Formation of the benzo[d]thiazole core: This can be achieved by reacting 4-chloro-2-aminothiophenol with methoxybenzaldehyde under acidic conditions.

    Piperazine coupling: The benzo[d]thiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-linked intermediate.

    Sulfonylation: The final step involves the reaction of the intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the benzo[d]thiazole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds containing the benzo[d]thiazole structure exhibit significant antibacterial properties. For instance, certain derivatives demonstrated high binding affinity to bacterial proteins, suggesting their potential as antimicrobial agents. The unique structural features of this compound may enhance its interaction with microbial targets, making it a candidate for further development in antibiotic therapies.

Neurological Disorders

The piperazine component is known for its interaction with neurotransmitter receptors, which may suggest applications in treating conditions such as anxiety, depression, and other neurological disorders. The anti-inflammatory properties associated with the benzo[d]thiazole moiety could also be beneficial in managing neuroinflammation, a common feature in neurodegenerative diseases .

Anti-Tubercular Activity

Research into benzothiazole derivatives has shown promise against tuberculosis. Compounds similar to 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one have been evaluated for their efficacy against Mycobacterium tuberculosis, revealing significant activity compared to standard treatments . The structural attributes that facilitate binding to target proteins are critical for enhancing the pharmacokinetic profiles of these compounds.

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity. Key steps often include:

  • Formation of the piperazine derivative.
  • Introduction of the benzo[d]thiazole moiety.
  • Sulfonation to introduce the fluorophenyl group.

Case Study: Antibacterial Evaluation
In one study, derivatives synthesized from related structures were evaluated for their antibacterial activity against various strains of bacteria. The results indicated that modifications to the benzo[d]thiazole structure significantly impacted the antibacterial efficacy, with some derivatives showing MIC values lower than those of traditional antibiotics.

Pharmacokinetics and Bioavailability

The pharmacokinetic properties of compounds similar to this compound have been assessed in various studies. These assessments typically focus on absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for determining the viability of these compounds as therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, including piperazine linkages, aryl substitutions, and heterocyclic cores.

Key Observations

Core Heterocycle Influence: The target compound’s benzo[d]thiazole core differs from benzo[b]thiophene derivatives (e.g., 7f, 8a) in electronic and steric properties. Thiazole-based compound 5 () incorporates a triazole-pyrazole system, which may confer greater rigidity and metabolic resistance compared to the target’s sulfonylpropanone group.

Substituent Effects: Piperazine Modifications: The target’s piperazine is substituted with a 4-fluorophenyl sulfonyl group, whereas 7f () uses a nitro group. Propanone vs. Propanol: The propanone group in the target and 7f contrasts with propanol derivatives (e.g., 8a, 8c). Ketones may enhance membrane permeability, while alcohols improve solubility .

Synthetic Yields: Propanone derivatives (e.g., 7f: 69% yield) are synthesized via nucleophilic substitution, whereas propanol derivatives (e.g., 8a: 68.3%) require NaBH₄ reduction, showing comparable efficiency .

Crystallographic Data :

  • Isostructural compounds in exhibit triclinic symmetry with planar molecular conformations, suggesting similar packing efficiencies. The target’s sulfonyl group may introduce steric hindrance, altering crystallization behavior .

Research Implications

  • Pharmacological Potential: The 4-fluorophenyl sulfonyl group in the target compound may mimic sulfonamide drugs, suggesting possible applications in antimicrobial or kinase inhibition. This contrasts with nitro-substituted analogs (e.g., 7f), which are often explored as CNS agents .

Biological Activity

The compound 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

This compound belongs to a class of piperazine derivatives, characterized by the presence of a benzo[d]thiazole moiety and a sulfonyl group, which are known to influence its pharmacological properties. The structural formula can be represented as follows:

C18H19ClFN3O3S\text{C}_{18}\text{H}_{19}\text{ClF}\text{N}_3\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and the introduction of functional groups such as sulfonyl and benzo[d]thiazole. Various reagents and conditions are utilized to achieve high yields and purity, which are critical for subsequent biological evaluations.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of benzo[d]thiazole possess antibacterial and antifungal activities. For instance, certain derivatives showed activity against pathogenic bacteria comparable to standard antibiotics like streptomycin and fluconazole .

Antidiabetic Activity

A notable study evaluated the inhibitory effects on enzymes related to Type II diabetes, specifically α-glucosidase and α-amylase. The compound demonstrated competitive inhibition, with IC50 values indicating potency superior to standard drugs such as Acarbose. These findings suggest potential applications in managing blood glucose levels .

Antiproliferative Effects

The antiproliferative activity has been assessed using various cancer cell lines. For example, compounds structurally related to the target compound have shown significant cytotoxic effects against MCF-7 (breast cancer) cells, with mechanisms involving cell cycle arrest and apoptosis induction . The subG0/G1 phase arrest observed in treated cells indicates DNA fragmentation, a hallmark of apoptosis .

The biological activity of this compound is likely mediated through its interaction with specific biological targets, including receptors or enzymes involved in critical signaling pathways. For example, docking studies suggest that the compound may inhibit key enzymes or modulate receptor activities that are crucial for cell proliferation and survival .

Case Studies

Several studies have documented the biological effects of compounds similar to This compound :

StudyBiological ActivityFindings
Khan et al. (2019)AntimicrobialShowed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Doddaramappa et al. (2015)AntidiabeticIC50 values for α-glucosidase inhibition were lower than Acarbose, indicating higher potency .
Zuo et al. (2023)AntiproliferativeInduced apoptosis in MCF-7 cells with cell cycle arrest at subG0/G1 phase .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing this compound, particularly for introducing the piperazine and benzo[d]thiazole moieties?

  • Methodology :

  • The synthesis involves condensation reactions using 1,4-dioxane as a solvent with catalytic piperidine. For example, thioglycolic acid reacts with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile to form the thiazole core. Subsequent reactions with aldehydes (e.g., p-chlorobenzaldehyde) under reflux yield derivatives .
  • Key steps include reflux conditions (5 hours), acidified ice/water quenching, and recrystallization from 1,4-dioxane for purification. Monitoring via 1H^1H NMR (e.g., δ 1.69–2.57 ppm for CH2_2 groups) ensures structural fidelity .

Q. How is in vitro cytotoxicity evaluated for this compound, and what cell lines are recommended?

  • Methodology :

  • Use the sulforhodamine B (SRB) assay with cell lines such as human gastric (NUGC), colon (DLD-1), liver (HA22T, HEPG-2), breast (MCF-7), and nasopharyngeal (HONE-1) cancers. Normal fibroblast cells (WI-38) serve as controls.
  • Cells are maintained in RPMI-1640 medium with 5% fetal bovine serum (FBS) and antibiotics. DMSO (≤0.5%) is used as a vehicle control. Dose-response curves (10–100 µM) are generated, with CHS-828 as a reference antitumor agent .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodology :

  • 1H^1H NMR : Identify protons in the piperazine ring (multiplet signals at δ 2.50–2.57 ppm) and methoxy groups (singlet at δ ~3.8 ppm).
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally analogous pyrazoline-thiazole hybrids .

Advanced Research Questions

Q. How do substituent modifications (e.g., sulfonyl group replacement) impact bioactivity, and how can structure-activity relationships (SAR) be systematically analyzed?

  • Methodology :

  • Synthesize derivatives with varied substituents (e.g., replacing 4-fluorophenylsulfonyl with alkylsulfonyl or aryl groups).
  • Compare IC50_{50} values across cancer cell lines to identify pharmacophore requirements. For example, electron-withdrawing groups on the sulfonyl moiety may enhance cytotoxicity by improving membrane permeability .
  • Computational docking (e.g., using Autodock Vina) can predict binding affinities to targets like tubulin or kinases .

Q. How can contradictions between in vitro cytotoxicity data and in silico predictions be resolved?

  • Methodology :

  • Validate computational models with experimental data by:
    (i) Repeating assays under standardized conditions (e.g., SRB protocol ).
    (ii) Assessing off-target effects via kinase profiling or apoptosis markers (e.g., caspase-3 activation).
  • Cross-reference with databases like NCI-60 to identify cell line-specific sensitivities. Discrepancies may arise from differences in metabolic activation or efflux pump expression .

Q. What experimental design strategies (e.g., DoE) optimize synthesis yield and purity in flow chemistry systems?

  • Methodology :

  • Apply Design of Experiments (DoE) to variables like temperature, solvent ratio, and catalyst loading. For example, a central composite design can model non-linear relationships in continuous-flow reactors.
  • Use response surface methodology to maximize yield while minimizing byproducts. This approach was validated in flow-based syntheses of diazomethane derivatives .

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